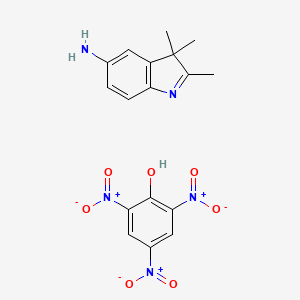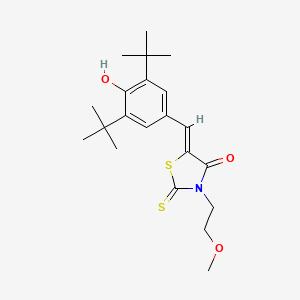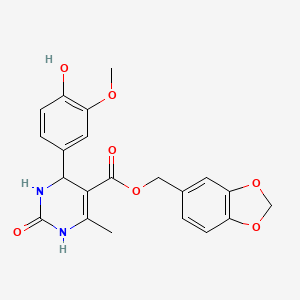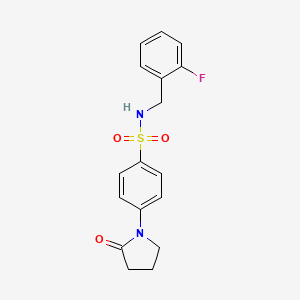
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trinitrophenol (TNP) and 2,3,3-trimethyl-3H-indol-5-amine (TMA) are two chemical compounds that have been extensively studied for their scientific research applications. The combination of these two compounds, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1), has shown promising results in various research areas.
作用机制
The mechanism of action of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In the case of anti-cancer properties, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In photodynamic therapy, the compound is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) have been studied in various biological systems. The compound has been shown to interact with metal ions such as copper and zinc, which are essential for various biological processes. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) in lab experiments include its fluorescent properties, anti-cancer properties, and low toxicity. However, the compound has some limitations, including its instability in aqueous solutions and its sensitivity to light. These limitations can affect the accuracy of the results obtained in experiments.
未来方向
For research on 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) include further studies on its anti-cancer properties and its potential use in photodynamic therapy. The compound can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research can be conducted to improve the stability of the compound in aqueous solutions and its sensitivity to light.
Conclusion:
In conclusion, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. The compound has been studied for its fluorescent properties, anti-cancer properties, and potential use in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to improve its stability and sensitivity to light.
合成方法
The synthesis of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) involves the reaction of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) and TMA in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained through purification methods such as recrystallization or chromatography.
科学研究应用
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a photosensitizer for photodynamic therapy, a technique used to treat various diseases.
属性
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trinitrophenol-2,3,3-trimethyl-3H-indol-5-amine (1:1) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)
![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)